Cas no 74586-54-2 (3-IODO-5-METHYLANILINE)
3-IODO-5-METHYLANILINE Chemical and Physical Properties
Names and Identifiers
-
- 3-iodo-5-methylBenzenamine
- 3-iodo-5-methylaniline
- DTXSID60599420
- G71381
- AKOS033752144
- EN300-209574
- LOUHGQOWBDORSI-UHFFFAOYSA-N
- SCHEMBL8773072
- 74586-54-2
- DA-20391
- Z1269159888
- DTXCID80550179
- ZCA58654
- 863-345-3
- 3-IODO-5-METHYLANILINE
-
- MDL: MFCD12965021
- Inchi: 1S/C7H8IN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3
- InChI Key: LOUHGQOWBDORSI-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C)C=1)N
Computed Properties
- Exact Mass: 232.97015g/mol
- Monoisotopic Mass: 232.97015g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26Ų
3-IODO-5-METHYLANILINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I737710-2.5mg |
3-IODO-5-METHYLANILINE |
74586-54-2 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737710-5mg |
3-IODO-5-METHYLANILINE |
74586-54-2 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I737710-25mg |
3-IODO-5-METHYLANILINE |
74586-54-2 | 25mg |
$ 275.00 | 2022-06-04 | ||
| Alichem | A013032807-1g |
3-Iodo-5-methylaniline |
74586-54-2 | 97% | 1g |
$1490.00 | 2023-09-01 | |
| Enamine | EN300-209574-1g |
3-iodo-5-methylaniline |
74586-54-2 | 95% | 1g |
$986.0 | 2023-09-16 | |
| Enamine | EN300-209574-5g |
3-iodo-5-methylaniline |
74586-54-2 | 95% | 5g |
$2858.0 | 2023-09-16 | |
| Enamine | EN300-209574-10g |
3-iodo-5-methylaniline |
74586-54-2 | 95% | 10g |
$4236.0 | 2023-09-16 | |
| Enamine | EN300-209574-0.05g |
3-iodo-5-methylaniline |
74586-54-2 | 95% | 0.05g |
$229.0 | 2023-09-16 | |
| Enamine | EN300-209574-0.1g |
3-iodo-5-methylaniline |
74586-54-2 | 95% | 0.1g |
$342.0 | 2023-09-16 | |
| Enamine | EN300-209574-0.25g |
3-iodo-5-methylaniline |
74586-54-2 | 95% | 0.25g |
$487.0 | 2023-09-16 |
3-IODO-5-METHYLANILINE Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 3-IODO-5-METHYLANILINE
Research Brief on 3-IODO-5-METHYLANILINE (CAS: 74586-54-2) in Chemical Biology and Pharmaceutical Applications
3-IODO-5-METHYLANILINE (CAS: 74586-54-2) is a halogenated aniline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates and diagnostic agents. The presence of both iodine and methyl substituents on the aromatic ring imparts unique reactivity, making it a valuable building block for complex molecular architectures.
Recent studies have highlighted the role of 3-IODO-5-METHYLANILINE in palladium-catalyzed cross-coupling reactions, particularly in the construction of biaryl systems commonly found in pharmaceutical compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy in Suzuki-Miyaura couplings for the synthesis of novel kinase inhibitors. The iodine atom's strategic positioning allows for regioselective functionalization, enabling precise control over molecular design—a critical factor in drug development.
In the realm of radiopharmaceuticals, researchers at MIT reported in early 2024 that 3-IODO-5-METHYLANILINE derivatives show promise as precursors for radioiodinated compounds used in positron emission tomography (PET) imaging. The methyl group's presence appears to enhance metabolic stability while maintaining favorable pharmacokinetic properties, addressing a longstanding challenge in tracer development.
Structural-activity relationship (SAR) studies utilizing this compound have revealed interesting insights into molecular recognition patterns. Computational modeling combined with X-ray crystallography data (Nature Chemical Biology, 2023) demonstrated how subtle modifications to the 3-IODO-5-METHYLANILINE scaffold can dramatically influence binding affinity to biological targets, particularly in protein-protein interaction inhibitors.
The compound's safety profile and synthetic accessibility have also been subjects of recent investigation. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology (2024) established preliminary safety thresholds for industrial-scale handling, facilitating its adoption in Good Manufacturing Practice (GMP) environments. Concurrently, green chemistry approaches have been developed to optimize its production, reducing hazardous waste generation by 40% compared to traditional methods.
Looking forward, the scientific community anticipates expanded applications of 3-IODO-5-METHYLANILINE in targeted drug delivery systems and as a molecular scaffold for covalent inhibitor design. Its unique combination of reactivity and stability positions it as a valuable tool in the medicinal chemist's repertoire, particularly in the development of next-generation therapeutics for oncology and central nervous system disorders.
74586-54-2 (3-IODO-5-METHYLANILINE) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)